Geranylgeraniol

Vue d'ensemble

Description

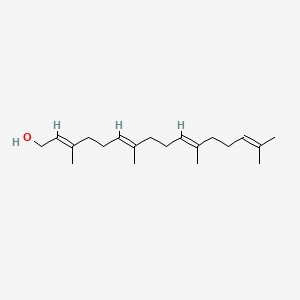

Le géranylgéraniol est un alcool diterpénoïde de formule chimique C20H34O. Le géranylgéraniol est synthétisé de manière endogène dans le corps humain par la voie du mévalonate et se retrouve également naturellement dans certains aliments tels que les huiles de lin, de tournesol et d'olive .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le géranylgéraniol peut être synthétisé par divers procédés chimiques. Une méthode consiste en l'oxydation sélective du (E)-méthyle de l'acétate de géranyle par le dioxyde de sélénium-peroxyde d'hydrogène tertiobutyle dans le dichlorométhane pour obtenir un oxyde mixte. Cette étape est suivie d'une réduction à l'aide de borohydrure de sodium dans l'éthanol pour obtenir l'acétate de 8-géranylhydroxy. La réaction avec le tribromure de phosphore dans l'éther anhydre en présence de pyridine donne le trans-8-géranylbromoacétate. Enfin, la condensation avec la sulfone de géranyle dans la N,N-diméthylméthylamide en présence de tert-butanol potassique produit le 9-sulfogéranylgéraniol, qui est ensuite réduit par le lithium dans la méthylamine .

Méthodes de production industrielle : La production industrielle du géranylgéraniol implique souvent l'extraction de sources naturelles telles que la plante d'annatto sud-américaine, Bixa orellana. Les graines de cette plante contiennent environ 1% de géranylgéraniol . Une autre méthode utilise un support de colonne sur bentonite après modification au sodium .

Analyse Des Réactions Chimiques

Enzymatic Reactions

The following table summarizes key enzymatic reactions involved in the conversion of substrates to geranylgeraniol:

| Reaction | Enzyme | Substrate | Product |

|---|---|---|---|

| Isopentenyl diphosphate + Dimethylallyl diphosphate | Farnesyl Diphosphate Synthetase | Isopentenyl diphosphate, Dimethylallyl diphosphate | Farnesyl diphosphate |

| Farnesyl diphosphate → Geranylgeranyl diphosphate | Geranylgeranyl Diphosphate Synthase | Farnesyl diphosphate | Geranylgeranyl diphosphate |

| Geranylgeranyl diphosphate → this compound | Phosphatases | Geranylgeranyl diphosphate | This compound |

Metabolic Engineering Studies

Recent studies have shown that by manipulating metabolic pathways, particularly through gene overexpression, significant increases in this compound production can be achieved:

-

In engineered strains of Saccharomyces cerevisiae, coexpression of the genes for farnesyl diphosphate synthetase and geranylgeranyl diphosphate synthase resulted in increased yields of this compound, with reported production levels reaching up to 3.31 g/L under optimized fermentation conditions .

-

A study on Yarrowia lipolytica demonstrated that enhancing precursor supplies and downregulating competing pathways could lead to a maximum titer of 3346.47 mg/L of this compound, setting a new benchmark for terpenoid production .

Biological Activities

This compound has been shown to possess several biological activities:

Applications De Recherche Scientifique

Biological Role and Mechanism of Action

Geranylgeraniol is an important intermediate in the mevalonate pathway, which is crucial for the synthesis of various biomolecules including cholesterol and isoprenoids. It serves as a substrate for the prenylation of proteins, which is essential for their proper functioning in cellular signaling and metabolism .

Key Mechanisms

- Prenylation : this compound facilitates the attachment of lipid groups to proteins, enhancing their membrane association and activity.

- Anti-inflammatory Effects : It modulates inflammatory responses by regulating cytokine expression and activity in various cell types .

- Bone Remodeling : this compound has been shown to counteract the negative effects of bisphosphonates on bone cells, promoting osteoblast activity and inhibiting osteoclast differentiation .

Bone Health

This compound has been investigated for its potential to mitigate bisphosphonate-related osteonecrosis of the jaw (BRONJ). Studies indicate that it can replenish geranylgeranyl pyrophosphate levels depleted by bisphosphonates, thus restoring bone remodeling processes .

Case Study

- Study on Osteoblasts and Osteoclasts : Research demonstrated that this compound supplementation improved cell viability in human osteoblasts treated with zoledronate, enhancing osteoclast differentiation compared to controls .

Metabolic Disorders

Research suggests that dietary this compound can improve glucose homeostasis and enhance bone microstructure in obese models. It appears to exert these effects through anti-inflammatory mechanisms and modulation of gut microbiota .

Data Table: Effects of this compound on Metabolic Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| Glucose Tolerance | Poor | Improved |

| Insulin Sensitivity | Low | Increased |

| Pro-inflammatory Cytokines | High | Reduced |

| Bone Formation Markers | Low | Increased |

Hormonal Regulation

Recent clinical trials indicate that this compound supplementation can significantly increase testosterone levels in males with low testosterone .

Clinical Trial Overview

- Participants : 66 healthy males aged 30-49

- Duration : 8 weeks

- Dosage : 150 mg/day for the first 4 weeks, then 300 mg/day for the next 4 weeks

- Results : Significant increases in total, free, and bioavailable testosterone levels were observed.

Inflammatory Conditions

This compound has shown promise in managing inflammatory conditions such as hyper-IgD syndrome (HIDS) by modulating protein prenylation pathways .

Pilot Study Insights

- Participants : 3 patients with HIDS

- Duration : 3 months of supplementation

- Findings : No liver toxicity was observed; significant changes in plasma proteomics indicated potential anti-inflammatory effects.

Mécanisme D'action

Geranylgeraniol exerts its effects through the mevalonate pathway, which is the same biochemical pathway by which cholesterol, heme A, dolichol, and ubiquinone (coenzyme Q10) are synthesized . It regulates the steroidogenesis pathway in testis-derived I-10 tumor cells by activating adenylate cyclase via cAMP/PKA signaling, enhancing testosterone and progesterone levels . It also prevents the inhibition of osteoclast formation, bone resorption, and kinase activation in vitro .

Comparaison Avec Des Composés Similaires

Le géranylgéraniol est similaire à d'autres isoprénoïdes tels que le farnésol et le géraniol. Il est unique en sa capacité à améliorer la production de testostérone et en son rôle dans la biosynthèse des vitamines E et K . D'autres composés similaires comprennent le pyrophosphate de géranylgéranyle et le pyrophosphate de farnésyle .

Liste des composés similaires :- Farnésol

- Géraniol

- Pyrophosphate de géranylgéranyle

- Pyrophosphate de farnésyle

Le géranylgéraniol se distingue par ses applications diverses en médecine, son rôle dans la voie du mévalonate et ses propriétés chimiques uniques.

Activité Biologique

Geranylgeraniol (GGOH) is a 20-carbon isoprenoid compound that has garnered attention for its diverse biological activities, particularly in the context of cellular metabolism, inflammation, and potential therapeutic applications. This article synthesizes current research findings on the biological activity of GGOH, highlighting its mechanisms of action, effects on various biological systems, and implications for health.

Overview of this compound

GGOH is naturally found in various fruits, vegetables, and grains. It serves as a precursor for the synthesis of geranylgeranyl pyrophosphate (GGPP), which is crucial for protein prenylation—a process vital for the proper functioning of many signaling proteins. The biological significance of GGOH extends to its roles in cholesterol metabolism, inflammation modulation, and muscle health.

-

Cholesterol and Lipid Metabolism :

- GGOH counteracts the cytotoxic effects of statins by preventing reductions in cholesterol synthesis and mitochondrial function. In studies using THP-1 human monocytic cells and HepG2 liver cells, GGOH was shown to reverse the adverse effects induced by mevastatin without affecting its cholesterol-lowering capabilities .

-

PPARγ Activation :

- Research indicates that GGOH induces the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ), enhancing insulin sensitivity and adipocyte differentiation. In vitro studies demonstrated that GGOH treatment increased PPARγ levels in mouse embryonic fibroblasts and 3T3-L1 pre-adipocytes .

- Anti-inflammatory Effects :

- Muscle Health :

Table 1: Summary of Key Studies on this compound

Implications for Health

The biological activities of GGOH suggest its potential as a therapeutic agent in various health conditions:

- Diabetes Management : By enhancing PPARγ activity, GGOH may improve insulin sensitivity and glucose metabolism.

- Cardiovascular Health : Its ability to modulate lipid metabolism could make it beneficial for individuals on statin therapy.

- Inflammation Control : The anti-inflammatory properties may have applications in treating chronic inflammatory diseases.

Propriétés

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWRZIEWCUBN-QIRCYJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345665 | |

| Record name | Geranylgeraniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24034-73-9, 7614-21-3 | |

| Record name | Geranylgeraniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24034-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylgeraniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007614213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranylgeraniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl geraniol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLGERANIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIA02AJA3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.